molecular formula C7H2Cl3F3O2S B6313544 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1301739-58-1

3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B6313544
CAS No.: 1301739-58-1
M. Wt: 313.5 g/mol
InChI Key: FPSPUGZZHNYEKN-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride: is an organic compound with the molecular formula C7H2Cl2F3O2S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorination and trifluoromethylation of benzenesulfonyl chloride derivatives. One common method includes the reaction of 3,4-dichlorobenzenesulfonyl chloride with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the desired substitution.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the initial preparation of intermediates followed by chlorination and trifluoromethylation. The reaction conditions are optimized to achieve high yield and purity, often involving the use of specialized equipment to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent such as dichloromethane or acetonitrile, under mild to moderate temperatures.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the specific reaction conditions. For example, reaction with an amine would yield a sulfonamide derivative.

Scientific Research Applications

Chemistry: In chemistry, 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride is used as a reagent for the introduction of sulfonyl chloride groups into organic molecules. It is also employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological and medicinal research, this compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and the development of enzyme inhibitors. It is also explored for its potential use in drug development due to its ability to interact with biological targets.

Industry: Industrially, it is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes.

Comparison with Similar Compounds

  • 3,5-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride
  • 2,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness: 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both chlorine and trifluoromethyl groups enhances its electrophilic nature, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

3,4-dichloro-5-(trifluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3O2S/c8-5-2-3(16(10,14)15)1-4(6(5)9)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSPUGZZHNYEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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